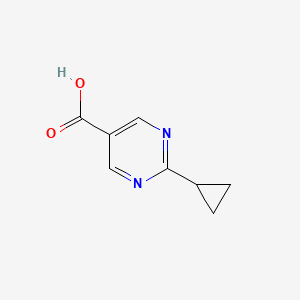

2-Cyclopropylpyrimidine-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c11-8(12)6-3-9-7(10-4-6)5-1-2-5/h3-5H,1-2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUXGTVYEKCPJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630391 | |

| Record name | 2-Cyclopropylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648423-79-4 | |

| Record name | 2-Cyclopropyl-5-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=648423-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopropylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyclopropyl-5-pyrimidinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Cyclopropylpyrimidine-5-carboxylic Acid: A Key Scaffold in Modern Drug Discovery

CAS Number: 648423-79-4

Abstract

2-Cyclopropylpyrimidine-5-carboxylic acid has emerged as a molecule of significant interest within the pharmaceutical and life sciences sectors. Its unique structural combination of a pyrimidine core, a cyclopropyl group, and a carboxylic acid moiety makes it a versatile building block in the synthesis of complex therapeutic agents. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and burgeoning applications, with a particular focus on its role in the development of kinase inhibitors for oncology and its potential as a component in Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both foundational knowledge and advanced insights into the utility of this important chemical entity.

Introduction: The Strategic Importance of the Cyclopropyl-Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, found in a multitude of FDA-approved drugs due to its ability to mimic purine bases and engage in various biological interactions.[1][2] The incorporation of a cyclopropyl group introduces a degree of conformational rigidity and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles.[3] The carboxylic acid functional group, in turn, provides a crucial handle for further chemical modifications, such as amide bond formation, which is pivotal in constructing more complex molecules like kinase inhibitors and PROTACs.[4] this compound, therefore, represents a highly strategic scaffold, poised at the intersection of these favorable molecular features.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in research and development.

| Property | Value | Source |

| CAS Number | 648423-79-4 | [5] |

| Molecular Formula | C₈H₈N₂O₂ | [6] |

| Molecular Weight | 164.16 g/mol | [6] |

| Appearance | White to off-white solid | [7] |

| Purity | Typically ≥97% | [7] |

| Storage | Room temperature | [7] |

Synthesis of this compound: A Detailed Protocol

The synthesis of 2-substituted pyrimidine-5-carboxylic esters can be achieved through a general and efficient method, which can be adapted for the specific synthesis of this compound.[8] This protocol is based on the condensation of a versatile sodium salt intermediate with an appropriate amidinium salt.

Rationale Behind the Synthetic Strategy

The chosen synthetic route offers several advantages. The preparation of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol provides a stable and highly reactive intermediate.[8] This intermediate readily reacts with a variety of amidinium salts, allowing for the introduction of diverse substituents at the 2-position of the pyrimidine ring. The subsequent hydrolysis of the ester yields the desired carboxylic acid. This method is notable for its high yields and applicability to a wide range of functional groups.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Preparation of the Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.1 eq) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

The resulting precipitate, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, is filtered, washed with anhydrous diethyl ether, and dried under vacuum. This intermediate is stable at room temperature under a nitrogen atmosphere.[8]

Step 2: Synthesis of Ethyl 2-cyclopropylpyrimidine-5-carboxylate

-

To a solution of the sodium salt intermediate (1.0 eq) in a suitable solvent such as ethanol, add cyclopropanecarboxamidine hydrochloride (1.05 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 2-cyclopropylpyrimidine-5-carboxylate.

Step 3: Hydrolysis to this compound

-

Dissolve the ethyl 2-cyclopropylpyrimidine-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute solution of hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Applications in Drug Discovery and Development

The this compound scaffold is a privileged structure in modern drug discovery, primarily due to its utility in the synthesis of kinase inhibitors and its potential as a linker attachment point in PROTACs.

A Key Building Block for Kinase Inhibitors

Protein kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2] Pyrimidine-based molecules are known to be effective kinase inhibitors, often by competing with ATP for binding to the enzyme's active site.[1] The 2-cyclopropylpyrimidine moiety has been incorporated into inhibitors of several important kinases:

-

Cyclin-Dependent Kinase 4 (CDK4): CDK4 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy. Pyrido[2,3-d]pyrimidine derivatives, which can be synthesized from pyrimidine carboxylic acids, have shown potent and selective inhibition of CDK4.[9]

-

Aurora Kinases: These are a family of serine/threonine kinases that are essential for mitosis. Inhibitors of Aurora kinases are being investigated as anti-cancer agents, and pyrimidine-based compounds have demonstrated significant inhibitory activity.[1][7]

-

EGFR/HER2 Tyrosine Kinases: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are important targets in the treatment of various cancers. Furo[2,3-d]pyrimidine derivatives, accessible from pyrimidine precursors, have been developed as dual inhibitors of EGFR and HER2.[10]

Caption: Role in the synthesis of kinase inhibitors and their cellular effects.

Potential in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the ubiquitin-proteasome system.[11] They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[4] The carboxylic acid group of this compound is an ideal attachment point for the linker, allowing for the incorporation of this valuable scaffold into PROTAC design. Given the prevalence of cyclopropyl-pyrimidine moieties in kinase inhibitors, this opens up the exciting possibility of developing PROTACs that target and degrade specific kinases, offering a novel therapeutic modality.

Caption: Application in the design and synthesis of PROTACs.

Conclusion and Future Perspectives

This compound is a testament to the power of rational molecular design in medicinal chemistry. Its strategic combination of a pyrimidine core, a cyclopropyl group, and a reactive carboxylic acid handle makes it a highly valuable building block for the synthesis of sophisticated therapeutic agents. Its demonstrated utility in the development of kinase inhibitors and its promising potential in the burgeoning field of PROTACs underscore its importance for the future of drug discovery. As our understanding of complex biological pathways continues to grow, the demand for versatile and strategically designed molecular scaffolds like this compound will undoubtedly increase, paving the way for the development of novel and more effective therapies for a range of human diseases.

References

- Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. (n.d.). National Institutes of Health.

- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI.

- Process for the preparation of cyclopropyl carboxylic acid esters and derivatives. (2001). Google Patents.

- Aminocyclopyrachlor (Ref: DPX-MAT28). (n.d.). AERU.

- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). National Institutes of Health.

- United States Patent. (2018). Google Patents.

- Quaternary 5-ammonium-methyl-4-amino-2 cycloaliphatylpyrimidine salts. (1969). Google Patents.

- United States Patent. (n.d.). Google Patents.

- Aminocyclopyrachlor | C8H8ClN3O2 | CID 17747875. (n.d.). PubChem.

- 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (2017). PubMed.

- Methods to accelerate PROTAC drug discovery. (2025). National Institutes of Health.

- Click chemistry in the development of PROTACs. (2023). National Institutes of Health.

- From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. (n.d.). PubMed Central.

- Substituted 5-aroylpyrazine-2-carboxylic acid derivatives: synthesis and biological activity. (2003). PubMed.

- Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (n.d.). PubMed Central.

- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). PubMed.

- Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. (2018). PubMed.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Cyclopropyl-pyrimidine-5-carboxylic acid | 648423-79-4 [sigmaaldrich.com]

- 6. 2-Cyclopropyl-pyrimidine-5-carboxylic acid | CymitQuimica [cymitquimica.com]

- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 9. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Cyclopropylpyrimidine-5-carboxylic Acid: Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Cyclopropylpyrimidine-5-carboxylic acid is a heterocyclic building block of significant interest in modern medicinal chemistry. Its rigid cyclopropyl group, combined with the hydrogen bonding capabilities and metabolic stability of the pyrimidine core, makes it a valuable scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a plausible synthetic route, and rigorous, field-proven protocols for its analytical characterization. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently verify the identity, structure, and purity of this critical reagent, particularly for its emerging applications as a key component in the development of targeted protein degraders.[1]

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a privileged heterocyclic motif, forming the core of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[2] This inherent biocompatibility, coupled with its synthetic tractability, has established the pyrimidine scaffold as a cornerstone in the design of therapeutic agents across a vast range of diseases, including cancer, infectious diseases, and neurological disorders.[2][3] The pyrimidine ring's nitrogen atoms act as excellent hydrogen bond acceptors, while its aromatic system can engage in π-stacking interactions, allowing for high-affinity binding to biological targets.[2]

This compound emerges as a particularly strategic derivative. The 2-position cyclopropyl group introduces a three-dimensional, rigid element that can probe hydrophobic pockets in target proteins, often improving binding affinity and metabolic stability. The 5-position carboxylic acid serves as a versatile synthetic handle, enabling amide bond formation, esterification, or other conjugations necessary for constructing more complex molecules, such as the linkers used in Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties and Structure

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₂ | [1][4] |

| Molecular Weight | 164.16 g/mol | [1] |

| CAS Number | 648423-79-4 | [1][4] |

| Appearance | Solid | [4] |

| Typical Purity | ≥97% | [1] |

Molecular Structure:

Caption: Chemical structure of this compound.

Synthetic Pathway: A Mechanistic Approach

The synthesis of 2-substituted pyrimidine-5-carboxylic acids can be efficiently achieved through the condensation of an amidinium salt with a propen-1-ol derivative, followed by ester hydrolysis.[5][6] This approach is advantageous as it directly installs the desired substituents at the C2 and C5 positions of the pyrimidine ring.

Logical Workflow for Synthesis

Caption: Proposed two-step synthesis of the target compound.

Causality Behind Experimental Choices:

-

Step 1 (Condensation): The reaction leverages the electrophilic nature of the amidinium salt and the nucleophilic character of the propen-1-ol derivative to construct the pyrimidine heterocycle.[5] The use of a stable sodium salt of the propenol ensures controlled reactivity.[5] Dimethylformamide (DMF) is chosen as the solvent due to its high boiling point and ability to dissolve the ionic intermediates.

-

Step 2 (Hydrolysis): The conversion of the intermediate methyl ester to the final carboxylic acid is a standard saponification reaction. Lithium hydroxide (LiOH) is a common choice for this transformation, offering clean conversion under mild conditions, often at room temperature.[7] The reaction is typically run in a mixture of water and a co-solvent like 1,4-dioxane to ensure solubility of the ester. An acidic workup is required to protonate the carboxylate salt and precipitate the final carboxylic acid product.[7]

Comprehensive Analytical Characterization

To ensure the suitability of this compound for its intended application, a tripartite analytical approach is essential: structural confirmation by NMR, molecular formula verification by high-resolution mass spectrometry (HRMS), and purity assessment by HPLC.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive technique for unambiguous structure determination of organic molecules.[8][9] Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each atom in the molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

-

¹H NMR Acquisition: Acquire a proton spectrum using a 400 MHz (or higher) spectrometer. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR Acquisition: Acquire a carbon spectrum using proton decoupling. A greater number of scans (e.g., 1024) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Expected Spectral Features: The structure of this compound predicts a distinct set of signals.

| Group | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |

| Pyrimidine H-4, H-6 | ~8.9 - 9.2 ppm (2H, s) | ~155 - 160 ppm | The two pyrimidine protons are in an electron-deficient environment, shifting them significantly downfield. They appear as a sharp singlet. |

| Carboxylic Acid H | ~13.0 ppm (1H, br s) | ~165 - 170 ppm | The acidic proton is highly deshielded and often appears as a broad singlet. The carbonyl carbon is also significantly downfield. |

| Cyclopropyl CH | ~2.2 - 2.5 ppm (1H, m) | ~15 - 20 ppm | The methine proton of the cyclopropyl group is adjacent to the pyrimidine ring. |

| Cyclopropyl CH₂ | ~1.1 - 1.4 ppm (4H, m) | ~10 - 15 ppm | The four methylene protons on the cyclopropyl ring will appear as complex multiplets in the aliphatic region. |

Molecular Weight and Formula Verification by Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and, with high-resolution instruments, the elemental composition of a compound.[10][11] An LC-MS setup is ideal for this purpose.

LC-MS Workflow for Molecular Formula Verification

Caption: Standard workflow for LC-MS analysis.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent, typically a mixture of acetonitrile and water.

-

Instrumentation: Use a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization: Employ electrospray ionization (ESI), which is a soft ionization technique suitable for polar molecules.[11] Run in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

-

Data Acquisition: Acquire data over a relevant mass range (e.g., m/z 50-500).

-

Data Analysis: Determine the accurate mass of the molecular ion. For C₈H₈N₂O₂, the expected exact mass is 164.0586. The high mass accuracy of the instrument (typically <5 ppm) allows for the confirmation of the elemental formula, distinguishing it from other potential isobaric compounds.[10]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of small molecule drug candidates and intermediates.[12][13] A reversed-phase method with UV detection is typically employed for aromatic compounds like this one.

Experimental Protocol:

-

System Preparation: Use a standard HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), a UV detector, an autosampler, and a column oven.

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

Rationale: The C18 stationary phase is nonpolar. A gradient elution from a highly aqueous mobile phase to a more organic one will separate compounds based on their hydrophobicity. Formic acid is added to acidify the mobile phase, ensuring the carboxylic acid is in its neutral form for better retention and peak shape.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40 °C.

-

Detection Wavelength: 254 nm (pyrimidines typically have a strong UV absorbance around this wavelength).

-

Injection Volume: 5 µL.

-

Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

-

-

Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100.

Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a versatile building block for the synthesis of more complex, biologically active molecules.[14][15]

-

Targeted Protein Degradation: The compound is explicitly marketed as a "Protein Degrader Building Block".[1] The carboxylic acid is the ideal attachment point for linking to a linker-E3 ligase handle, while the 2-cyclopropylpyrimidine portion can be elaborated or used directly as a warhead to bind to a protein of interest.

-

Kinase Inhibitors: The pyrimidine core is a common feature in many approved kinase inhibitors. The substituents at the 2- and 5-positions can be modified to achieve potent and selective inhibition of specific kinases implicated in cancer and inflammatory diseases.

-

Fragment-Based Lead Discovery (FBLD): Due to its relatively low molecular weight (164.16 g/mol ), this compound is suitable for inclusion in fragment screening libraries.[1][4] Hits from such screens can be grown from the carboxylic acid handle to develop high-affinity leads.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block that leverages the privileged nature of the pyrimidine scaffold and the unique conformational properties of a cyclopropyl group. Its utility in the synthesis of sophisticated molecules, particularly in the rapidly advancing field of targeted protein degradation, is significant. The robust analytical protocols detailed in this guide provide researchers with a validated framework to ensure the quality and integrity of this compound, thereby accelerating the discovery and development of next-generation therapeutics.

References

- Application of Mass Spectrometry on Small Molecule Analysis. (2022-03-24). TIGP.

- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.

- Mass Spectrometry analysis of Small molecules. (2013-02-07). SlideShare.

- Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60.

- 2-Cyclopropyl-4-ethylpyrimidine-5-carboxylic acid. EvitaChem.

- Quantifying Small Molecules by Mass Spectrometry. (2011-10-31). LCGC International.

- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (2025-08-06). ResearchGate.

- IR, NMR spectral data of pyrimidine derivatives. ResearchGate.

- The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... ResearchGate.

- 2-cyclopropyl-5-pyrimidinecarboxylic acid. Hit2Lead.

- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024-10-24). MDPI.

- Choosing the Right Mass Spectrometry for Small Molecules. (2024-05-30). ZefSci.

- HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. HELIX Chromatography.

- HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies.

- Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography. (2001). Journal of the American Society of Brewing Chemists, 59(4), 149-153.

- HPLC Separation of Carboxylic Acids. SIELC Technologies.

- A Comparative Guide to HPLC Method Validation for Carboxylic Acid Analysis: 9-Anthryldiazomethane vs. Alternatives. Benchchem.

- Pyrimidine-2-carboxylic acid. Chem-Impex.

- Pyrimidine-4-Carboxylic Acid. Cayman Chemical.

- 2-Chloro-4-(Cyclopropylamino)Pyrimidine-5-Carboxylic Acid synthesis. ChemicalBook.

- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.

- 2-Cyclopropyl-pyrimidine-5-carboxylic acid, min 97%, 250 mg. CP Lab Safety.

- A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters. (2025-08-07). ResearchGate.

- Kamal, A., & Ali, M. (2020). Recent Advances in Pyrimidine-Based Drugs. Molecules, 25(16), 3693.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.

- Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. (2014). European Journal of Medicinal Chemistry, 86, 695-704.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 4. Hit2Lead | 2-cyclopropyl-5-pyrimidinecarboxylic acid | CAS# 648423-79-4 | MFCD09054852 | BB-4035935 [hit2lead.com]

- 5. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. 2-Chloro-4-(Cyclopropylamino)Pyrimidine-5-Carboxylic Acid synthesis - chemicalbook [chemicalbook.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. mdpi.com [mdpi.com]

- 10. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 11. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. helixchrom.com [helixchrom.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Buy 2-Cyclopropyl-4-ethylpyrimidine-5-carboxylic acid (EVT-13309723) [evitachem.com]

- 15. chemimpex.com [chemimpex.com]

The Strategic Synthesis and Application of 2-Cyclopropylpyrimidine-5-carboxylic Acid: A Technical Guide for Medicinal Chemists

Abstract

This technical guide provides an in-depth exploration of 2-Cyclopropylpyrimidine-5-carboxylic acid, a heterocyclic building block of significant interest in modern drug discovery. We will dissect a robust and logical synthetic pathway, from commercially available starting materials to the final acid, elucidating the rationale behind the chosen methodologies. Furthermore, this guide will detail the physicochemical properties and comprehensive spectral analysis of the title compound. Finally, we will examine its strategic application in medicinal chemistry, with a particular focus on its role as a key pharmacophore in the development of targeted therapies, such as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this valuable synthetic intermediate.

Introduction: The Pyrimidine Core in Drug Design

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, making it an effective mimic of endogenous nucleobases.[2] Pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1]

The strategic substitution of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The introduction of a cyclopropyl group at the 2-position, as in this compound, is a common tactic in modern drug design. The cyclopropyl moiety is valued for its ability to introduce conformational rigidity, improve metabolic stability, and enhance binding affinity by exploring specific hydrophobic pockets within a target protein. This guide will focus on the synthesis, characterization, and application of this specific and valuable building block.

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound can be logically approached in a two-step sequence: first, the construction of the pyrimidine ring to form an ester precursor, followed by the hydrolysis of the ester to the final carboxylic acid.

Step 1: Synthesis of Ethyl 2-Cyclopropylpyrimidine-5-carboxylate

The formation of the 2-substituted pyrimidine ring is efficiently achieved through the condensation of an amidine with a 1,3-dicarbonyl compound or its equivalent. In this case, we utilize cyclopropanecarboxamidine hydrochloride and ethyl 2-(ethoxymethylene)-3-oxobutanoate.

Experimental Protocol:

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cyclopropanecarboxamidine hydrochloride.

-

Stir the mixture at room temperature for 30 minutes to liberate the free amidine.

-

To this mixture, add ethyl 2-(ethoxymethylene)-3-oxobutanoate dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

Remove the ethanol under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 2-cyclopropylpyrimidine-5-carboxylate.

Causality of Experimental Choices:

-

Sodium Ethoxide: A strong base is required to deprotonate the amidine hydrochloride, generating the nucleophilic free amidine necessary for the initial attack on the electrophilic enol ether.

-

Ethanol as Solvent: Ethanol is a suitable solvent for all reactants and the base, and its boiling point provides an appropriate temperature for the condensation and cyclization reaction.

-

Reflux Conditions: The elevated temperature facilitates the multi-step reaction cascade, which includes Michael addition, cyclization, and subsequent dehydration to form the aromatic pyrimidine ring.

Diagram of the Synthesis of the Ester Precursor:

Caption: Synthesis of the Ester Precursor.

Step 2: Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the desired carboxylic acid. This is a standard and typically high-yielding transformation.

Experimental Protocol:

-

Dissolve ethyl 2-cyclopropylpyrimidine-5-carboxylate in a mixture of ethanol and water in a round-bottom flask.

-

Add an excess of a strong base, such as sodium hydroxide or lithium hydroxide.

-

Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and acidify to a pH of approximately 3-4 with a suitable acid (e.g., 1M HCl).

-

The resulting precipitate is collected by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound.

Causality of Experimental Choices:

-

Base Hydrolysis: Saponification is a robust and reliable method for the hydrolysis of esters that are stable to basic conditions.

-

Mixed Solvent System: The use of an alcohol-water mixture ensures the solubility of both the ester starting material and the hydroxide reagent.

-

Acidification: Careful acidification protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate from the aqueous solution, allowing for easy isolation.

Diagram of the Hydrolysis Step:

Caption: Hydrolysis to the Final Product.

Physicochemical and Spectroscopic Data

A thorough characterization of this compound is essential for its use in research and development. The following table summarizes its key properties.

| Property | Value |

| Molecular Formula | C₈H₈N₂O₂ |

| Molecular Weight | 164.16 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 120809-11-2 |

Spectroscopic Analysis

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons, the cyclopropyl protons, and the acidic proton of the carboxylic acid. The pyrimidine protons would appear in the downfield region (typically > 8.5 ppm). The cyclopropyl protons would present as multiplets in the upfield region. The carboxylic acid proton would be a broad singlet, typically downfield (> 12 ppm), and its signal would disappear upon D₂O exchange.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid (typically 165-175 ppm), the carbons of the pyrimidine ring, and the carbons of the cyclopropyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching vibration (around 1700 cm⁻¹), and characteristic absorptions for the C=N and C=C bonds of the pyrimidine ring.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak [M+H]⁺ expected at m/z 165.1.

Applications in Drug Discovery: A Focus on Kinase Inhibition

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the field of oncology.[2] The pyrimidine core often serves as a "hinge-binding" motif in kinase inhibitors, where the nitrogen atoms of the pyrimidine ring form crucial hydrogen bonds with the backbone of the kinase hinge region.[3]

The 2-cyclopropyl group can provide several advantages:

-

Potency and Selectivity: The rigid cyclopropyl group can orient other substituents on the molecule to optimize interactions with the target kinase, leading to increased potency and selectivity over other kinases.[4]

-

Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to linear alkyl chains, which can improve the pharmacokinetic profile of a drug candidate.

-

Novelty and Patentability: The incorporation of this specific moiety can lead to novel chemical entities with unique biological profiles, providing a strong intellectual property position.

The carboxylic acid functional group serves as a versatile handle for further chemical modifications. It can be readily converted into a wide range of amides, esters, and other functional groups, allowing for the exploration of structure-activity relationships (SAR) and the optimization of properties such as solubility, cell permeability, and target engagement.[5]

Logical Relationship in Kinase Inhibitor Design:

Caption: Role in Kinase Inhibitor Design.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its synthesis is achievable through a logical and scalable sequence of reactions. The unique combination of a pyrimidine core, a cyclopropyl substituent, and a versatile carboxylic acid handle makes it an attractive starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. A thorough understanding of its synthesis, properties, and applications, as detailed in this guide, is crucial for its effective utilization in drug discovery programs.

References

- New insights in the structure-activity relationships of 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors. PubMed. [Link]

- Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. PubMed. [Link]

- Supporting Information. The Royal Society of Chemistry. [Link]

- Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities.

- Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase.

- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity rel

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy 2-Cyclopropyl-4-ethylpyrimidine-5-carboxylic acid (EVT-13309723) [evitachem.com]

2-Cyclopropylpyrimidine-5-carboxylic acid physical properties

An In-depth Technical Guide to the Physical Properties of 2-Cyclopropylpyrimidine-5-carboxylic Acid

For researchers, medicinal chemists, and formulation scientists, a comprehensive understanding of a molecule's physical properties is a cornerstone of successful drug development and chemical synthesis. These properties govern a compound's behavior from the reaction flask to its ultimate biological target, influencing solubility, absorption, reactivity, and stability. This guide provides a detailed examination of the core physical and spectral characteristics of this compound (CAS No. 648423-79-4), a valuable heterocyclic building block in modern medicinal chemistry.

Core Molecular and Physicochemical Properties

This compound is a solid, crystalline compound at room temperature, typically appearing as a white to light-yellow powder.[1] Its molecular structure, featuring a pyrimidine core, a cyclopropyl substituent, and a carboxylic acid moiety, dictates its physicochemical behavior.

| Property | Value | Source(s) |

| CAS Number | 648423-79-4 | [2][3] |

| Molecular Formula | C₈H₈N₂O₂ | [2][3] |

| Molecular Weight | 164.16 g/mol | [3] |

| Appearance | White to light yellow solid | [1][2] |

| Boiling Point | 346.5 ± 15.0 °C (Predicted) | [1] |

| Density | 1.410 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 2.95 ± 0.10 (Predicted) | [1] |

| LogP | 0.84 | [2] |

Expertise & Causality:

-

Acidity (pKa): The predicted pKa of ~2.95 is notably acidic for a carboxylic acid.[1] This is attributed to the electron-withdrawing nature of the pyrimidine ring. The two nitrogen atoms in the ring pull electron density away from the carboxylic acid group, stabilizing the resulting carboxylate anion upon deprotonation and thus increasing the acidity compared to a simple aliphatic or benzoic acid.

-

Lipophilicity (LogP): A LogP value of 0.84 indicates that the compound is moderately lipophilic.[2] While the carboxylic acid group provides hydrophilicity, the cyclopropyl and pyrimidine components contribute to its nonpolar character. This balance is often sought in drug design to facilitate membrane permeability without sacrificing aqueous solubility.

-

Solubility: While specific quantitative data is not widely published, the molecule's structure suggests limited solubility in water, particularly at a pH below its pKa where it exists in its neutral form. It is expected to show greater solubility in organic polar solvents like DMSO and methanol.[4] The presence of both a hydrogen bond donor (-OH) and acceptors (C=O, ring nitrogens) allows for interactions with polar solvents.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. The following sections detail the expected spectral features based on its molecular structure and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to be highly characteristic.

-

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated far downfield, typically above 12 ppm.[5] Its chemical shift is sensitive to concentration and solvent due to hydrogen bonding.

-

Pyrimidine Protons: The two protons on the pyrimidine ring will appear as singlets in the aromatic region, likely between 8.5 and 9.5 ppm. The proton adjacent to the carboxylic acid group will be further downfield due to the group's electron-withdrawing effect.

-

Cyclopropyl Protons: The cyclopropyl group will exhibit complex multiplets in the upfield region (typically 0.5-2.5 ppm).[5] The methine proton (CH) attached to the pyrimidine ring will be the most downfield of this group, while the four methylene protons (-CH₂-) will show characteristic geminal and vicinal coupling.

-

-

¹³C NMR: The carbon NMR spectrum provides insight into the carbon backbone.

-

Carbonyl Carbon (-COOH): This carbon is expected to resonate in the 165-185 ppm range, typical for carboxylic acids.[5]

-

Pyrimidine Carbons: The carbons of the pyrimidine ring will appear between approximately 120 and 170 ppm.

-

Cyclopropyl Carbons: The cyclopropyl carbons will be found in the upfield region, typically between 5 and 20 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying key functional groups.

-

O-H Stretch: A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[5][6]

-

C=O Stretch: A sharp, intense absorption band should appear between 1710 and 1760 cm⁻¹.[5] Its exact position can indicate whether the acid exists as a dimer (around 1710 cm⁻¹) or a monomer.

-

C-N and C=N Stretches: Medium to strong absorptions in the 1400-1650 cm⁻¹ region are characteristic of the pyrimidine ring.

-

C-O Stretch: A medium intensity band is expected around 1200-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): Under electron impact (EI) ionization, the molecular ion peak would be observed at an m/z (mass-to-charge ratio) of 164.

-

Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation. The most common cleavage for carboxylic acids is the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45).[7] Another significant fragmentation pathway could involve the pyrimidine ring, though its aromaticity lends it considerable stability.[8] The base peak in the spectrum for many carboxylic acid derivatives is often the acylium ion (R-CO⁺).[9]

Experimental Methodologies for Property Determination

To ensure data integrity, physical properties should be determined using standardized, validated protocols.

Melting Point Determination

The melting point provides a quick assessment of purity. A sharp melting range (e.g., <1 °C) is indicative of a highly pure compound.

Protocol: Capillary Melting Point Method

-

Sample Preparation: Finely powder a small amount of the dry sample.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm high) of the sample into the closed end.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Determination:

-

Heat the block rapidly to about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

-

Reporting: The melting point is reported as the range T₁ - T₂.

Caption: Workflow for Melting Point Determination.

pKa Determination

The pKa can be accurately determined using potentiometric titration, which measures the change in pH of a solution upon the addition of a titrant.

Protocol: Potentiometric Titration

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent (e.g., a water/methanol mixture to ensure solubility).

-

Titration Setup:

-

Place the solution in a beaker with a magnetic stirrer.

-

Immerse a calibrated pH electrode and the tip of a burette containing a standardized basic titrant (e.g., 0.1 M NaOH).

-

-

Titration Execution:

-

Record the initial pH of the solution.

-

Add the titrant in small, precise increments (e.g., 0.1 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve (inflection point).

-

The half-equivalence point (the volume of titrant that is half of the volume at the equivalence point) corresponds to the pH at which the acid is 50% dissociated.

-

-

Reporting: According to the Henderson-Hasselbalch equation, the pH at the half-equivalence point is equal to the pKa of the acid.

Caption: Workflow for pKa Determination via Titration.

Conclusion

The physical properties of this compound are a direct reflection of its distinct molecular architecture. Its moderate lipophilicity, significant acidity due to the pyrimidine ring, and characteristic spectral signatures make it a well-defined chemical entity. The experimental protocols outlined herein provide a framework for the robust and reliable characterization of this and similar molecules, ensuring the generation of high-quality, trustworthy data essential for applications in research and development.

References

- PubChem. (n.d.). Aminocyclopyrachlor.

- CP Lab Safety. (n.d.). 2-Cyclopropyl-pyrimidine-5-carboxylic acid, min 97%, 250 mg.

- Chemistry LibreTexts. (2021, December 27). Spectroscopy of Carboxylic Acid Derivatives.

- RSC Publishing. (n.d.). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- PubChem. (n.d.). 2-aminopyrimidine-5-carboxylic Acid.

- AERU. (n.d.). Aminocyclopyrachlor (Ref: DPX-MAT28).

- Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Chemistry LibreTexts. (2024, September 30). Spectroscopy of Carboxylic Acids and Nitriles.

- ACS Division of Organic Chemistry. (2022, April 7). pKa Data Compiled by R. Williams.

Sources

- 1. 648423-79-4 CAS MSDS (5-Pyrimidinecarboxylic acid, 2-cyclopropyl- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Hit2Lead | 2-cyclopropyl-5-pyrimidinecarboxylic acid | CAS# 648423-79-4 | MFCD09054852 | BB-4035935 [hit2lead.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 6-AMINO-5-CHLORO-2-CYCLOPROPYLPYRIMIDINE-4-CARBOXYLIC ACID CAS#: 858956-08-8 [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. echemi.com [echemi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. article.sapub.org [article.sapub.org]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2-Cyclopropylpyrimidine-5-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopropylpyrimidine-5-carboxylic acid, a substituted pyrimidine derivative, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a ubiquitous motif in a vast array of biologically active molecules, including established therapeutics.[1] The incorporation of a cyclopropyl group at the 2-position and a carboxylic acid at the 5-position imparts unique structural and electronic properties, making it a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, offering a technical resource for researchers engaged in the design and development of new pharmaceuticals.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While extensive experimental data for this specific molecule is not widely published, a combination of data from chemical suppliers and predicted values provides a solid foundation for its characterization.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₂ | [3][4][5][6] |

| Molecular Weight | 164.16 g/mol | [3][4][5][6] |

| CAS Number | 648423-79-4 | [3][4][6] |

| Appearance | White to off-white solid | [2] |

| Boiling Point (Predicted) | 346.5 ± 15.0 °C | [7] |

| Density (Predicted) | 1.410 ± 0.06 g/cm³ | [7] |

| pKa (Predicted) | 2.95 ± 0.10 | [7] |

| Solubility | Soluble in polar solvents like water and methanol; less soluble in non-polar solvents.[2][8] | Multiple Sources |

Synthesis of this compound

The synthesis of this compound can be approached through the construction of the pyrimidine ring from acyclic precursors. A general and high-yielding method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters, which are direct precursors to the desired carboxylic acid, has been described.[2][4][7] This method involves the reaction of an activated propen-1-ol salt with an appropriate amidine.[2][4]

A plausible synthetic route starting from cyclopropanecarboxamidine is outlined below. The final step involves the hydrolysis of the resulting ester to the carboxylic acid.

Experimental Protocol:

Step 1: Synthesis of Methyl 2-cyclopropylpyrimidine-5-carboxylate

-

Preparation of the Amidinium Salt: Cyclopropanecarboxamidine hydrochloride can be prepared from cyclopropanecarbonitrile or used as a commercially available starting material.

-

Reaction with Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate (1.0 eq) is dissolved in anhydrous dimethylformamide (DMF).[2]

-

To this solution, cyclopropanecarboxamidine hydrochloride (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) are added.

-

The reaction mixture is heated to 100 °C and stirred for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.[7]

-

Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford methyl 2-cyclopropylpyrimidine-5-carboxylate.[2]

Step 2: Hydrolysis to this compound

-

Saponification: The methyl 2-cyclopropylpyrimidine-5-carboxylate (1.0 eq) is dissolved in a mixture of methanol and water.

-

An aqueous solution of a base, such as lithium hydroxide or sodium hydroxide (1.5-2.0 eq), is added to the solution.[9]

-

The reaction mixture is stirred at room temperature or gently heated until the ester is completely hydrolyzed, as monitored by TLC.

-

Acidification and Isolation: The methanol is removed under reduced pressure, and the remaining aqueous solution is cooled in an ice bath. The solution is then acidified to a pH of approximately 2-3 with a suitable acid, such as 1M hydrochloric acid.[9]

-

The resulting precipitate, this compound, is collected by filtration, washed with cold water, and dried under vacuum.

Caption: Synthetic pathway to this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the presence of the carboxylic acid functional group and the pyrimidine ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo a variety of standard transformations, making it a versatile handle for further chemical modifications.

-

Amide Bond Formation: The carboxylic acid can be coupled with a wide range of amines to form the corresponding amides. This reaction is of paramount importance in medicinal chemistry for the synthesis of bioactive molecules.[5] The use of standard coupling reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), or carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) can facilitate this transformation.[10][11]

-

Esterification: Reaction with alcohols under acidic conditions or using coupling agents can yield the corresponding esters.[2]

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Caption: Key reactions of the carboxylic acid group.

Reactions Involving the Pyrimidine Ring

The pyrimidine ring, being an electron-deficient heterocycle, can participate in certain reactions, although it is generally less reactive towards electrophilic substitution than benzene. The reactivity can be influenced by the nature and position of substituents.

Applications in Drug Discovery and Medicinal Chemistry

Pyrimidine derivatives are a cornerstone of modern medicinal chemistry, with applications spanning a wide range of therapeutic areas including oncology, virology, and neurology.[12][13] this compound serves as a valuable building block for the synthesis of more complex molecules with potential biological activity.

The cyclopropyl group can impart desirable properties to a drug candidate, such as increased metabolic stability, improved potency, and favorable conformational rigidity. The carboxylic acid functionality provides a key point for derivatization, allowing for the exploration of structure-activity relationships (SAR) by introducing various substituents through amide or ester linkages.

While specific drugs derived directly from this compound are not prominently featured in publicly available literature, numerous patents describe the synthesis and use of structurally related 2-substituted-pyrimidine-5-carboxylic acids in the development of herbicides and pharmaceuticals.[14][15] For instance, derivatives of 6-amino-5-halo-2-aryl-4-pyrimidinecarboxylic acid have been investigated for their herbicidal properties.[14] In the pharmaceutical realm, related pyrrolo[2,3-d]pyrimidine-6-carboxylic acid derivatives have been explored as potent kinase inhibitors.[15]

Spectroscopic Characterization

-

¹H NMR: The spectrum would be expected to show characteristic signals for the pyrimidine ring protons, the cyclopropyl protons, and a broad singlet for the carboxylic acid proton, typically in the downfield region (10-13 ppm).

-

¹³C NMR: The spectrum would display signals for the carbonyl carbon of the carboxylic acid (typically 160-180 ppm), the carbons of the pyrimidine ring, and the carbons of the cyclopropyl group.

-

Infrared (IR) Spectroscopy: A broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700-1730 cm⁻¹ would be characteristic of the carboxylic acid group.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) and fragmentation patterns consistent with the loss of the carboxylic acid group and other fragments.

Safety and Handling

Specific safety and handling data for this compound is limited. However, based on the safety data sheets (SDS) of structurally similar compounds such as 2-cyclopropyl-4-methylpyrimidine-5-carboxylic acid, general precautions should be taken.[16] It is advisable to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[16]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and agrochemicals. Its unique combination of a pyrimidine core, a cyclopropyl substituent, and a reactive carboxylic acid handle provides a rich platform for chemical exploration. While detailed experimental data for this specific molecule is somewhat limited in the public domain, this guide provides a comprehensive overview of its known and predicted properties, a plausible synthetic strategy, and its potential applications, serving as a valuable resource for researchers in the field. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully unlock its therapeutic potential.

References

- CP Lab Safety. 2-Cyclopropyl-pyrimidine-5-carboxylic acid, min 97%, 250 mg. [Link]

- MDPI. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. [Link]

- Google Patents. US7300907B2 - 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides.

- Google Patents. WO2012064805A1 - Salt(s) of 7-cyclopentyl-2 -(5-piperazin-1-yl-pyridin-2-ylamino)-7h-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof.

- PubChem. Aminocyclopyrachlor. [Link]

- A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis 2002, 720-722. [Link]

- Google Patents. US3523119A - Process of producing pyrimidine-5-carboxylic acid with a basic substituent in the 4-position.

- MDPI. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. [Link]

- Google Patents. US7754675B2 - 2-heptylcyclopropyl-1-carboxylic acid.

- ResearchGate.

- Aapptec. Coupling Reagents. [Link]

- MedCrave.

- PMC.

- Science Publishing Group. Spectroscopic Identification and Synthesis of Derivatives of Pyrimidine 2- Thione Via Two Different Spacers. [Link]

- AERU.

- MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

- ScienceDirect. Recent development of peptide coupling reagents in organic synthesis. [Link]

- PubMed. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. [Link]

- MDPI.

- PMC. Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]

- CP Lab Safety. 2-Cyclopropyl-pyrimidine-5-carboxylic acid, min 97%, 250 mg. [Link]

- MDPI. Special Issue : Application of Organic Synthesis to Bioactive Compounds II. [Link]

- Organic Chemistry Data.

- PubChem. 2-aminopyrimidine-5-carboxylic Acid. [Link]

- MDPI. Melting Behavior of Compression Molded Poly(ester amide)

- MDPI.

Sources

- 1. 2-Cyclopropyl-pyrimidine-5-carboxylic acid | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buy 2-Cyclopropyl-4-ethylpyrimidine-5-carboxylic acid (EVT-13309723) [evitachem.com]

- 4. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. calpaclab.com [calpaclab.com]

- 7. researchgate.net [researchgate.net]

- 8. medcraveonline.com [medcraveonline.com]

- 9. 2-Chloro-4-(Cyclopropylamino)Pyrimidine-5-Carboxylic Acid synthesis - chemicalbook [chemicalbook.com]

- 10. peptide.com [peptide.com]

- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 12. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. US7300907B2 - 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides - Google Patents [patents.google.com]

- 15. WO2012064805A1 - Salt(s) of 7-cyclopentyl-2 -(5-piperazin-1-yl-pyridin-2-ylamino)-7h-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof - Google Patents [patents.google.com]

- 16. echemi.com [echemi.com]

An In-Depth Technical Guide to the Solubility Profiling of 2-Cyclopropylpyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its bioavailability, formulation development, and overall therapeutic efficacy. This guide provides a comprehensive framework for the systematic determination of the solubility of 2-cyclopropylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published data, this document serves as a first-principles guide, detailing the theoretical considerations and practical, step-by-step protocols required to generate a robust solubility profile. We will cover qualitative assessments, quantitative determination of both thermodynamic and kinetic solubility, and the critical influence of pH, grounded in established analytical techniques such as the shake-flask method, UV-Vis spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Introduction and Physicochemical Characterization

This compound is a substituted pyrimidine derivative featuring a carboxylic acid functional group. This structure immediately suggests that its aqueous solubility will be highly dependent on the pH of the medium, a common characteristic of ionizable compounds.[1][2] Understanding this pH-dependent behavior is paramount for any drug development application, from initial screening to formulation.

Before embarking on experimental determination, it is crucial to collate the known and predicted physicochemical properties of the compound. These parameters provide the theoretical foundation for designing relevant experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₂ | [3][4] |

| Molecular Weight | 164.16 g/mol | [3][4] |

| Appearance | White to light yellow solid | [4] |

| Predicted pKa | 2.95 ± 0.10 | [4] |

| Predicted LogP | 0.84 | [5] |

The predicted acid dissociation constant (pKa) of approximately 2.95 is the most critical parameter for this guide.[4] It indicates that this compound is a moderately strong organic acid. At pH values significantly below its pKa, the carboxylic acid group will be predominantly in its neutral, protonated form (-COOH). Conversely, at pH values above the pKa, it will exist primarily in its ionized, deprotonated carboxylate form (-COO⁻), which is significantly more polar and thus expected to be more water-soluble.[1]

Theoretical Framework: The Primacy of pH

The solubility of an ionizable compound like this compound is not a single value but a profile that changes with pH. The relationship is governed by the Henderson-Hasselbalch equation and the intrinsic solubility (S₀) of the un-ionized form.

-

Below pKa (pH < 2.95): The compound is mostly in its neutral form (HA). The solubility in this region will be low and approach the intrinsic solubility (S₀) of the free acid.

-

Around pKa (pH ≈ 2.95): A mixture of the neutral (HA) and ionized (A⁻) forms exists. The solubility begins to increase significantly as the more soluble ionized form becomes more prevalent.

-

Above pKa (pH > 2.95): The compound is predominantly in its ionized, carboxylate form (A⁻). The total solubility (S) will be the sum of the intrinsic solubility and the concentration of the highly soluble salt form, leading to a dramatic increase in aqueous solubility.[1][2]

This theoretical relationship underscores the necessity of not just measuring solubility in pure water, but across a physiologically and pharmaceutically relevant pH range (typically pH 1 to 7.5).[6]

Experimental Solubility Determination: A Multi-Stage Approach

A thorough solubility assessment involves a tiered approach, starting with simple qualitative tests and progressing to precise, quantitative measurements.

Stage 1: Qualitative Solubility Assessment

These initial tests provide a rapid, low-material-cost indication of the compound's solubility characteristics in different environments. They are based on visual inspection of dissolution.[2][7]

Protocol 1: Qualitative Solubility Tests

-

Preparation: Crush a small amount of solid this compound into a fine powder.

-

Setup: Label four separate small test tubes. Add approximately 10-20 mg of the powdered compound to each.

-

Solvent Addition:

-

Tube 1 (Water): Add 1 mL of deionized water.

-

Tube 2 (Acid): Add 1 mL of 5% aqueous HCl.

-

Tube 3 (Weak Base): Add 1 mL of 5% aqueous NaHCO₃.

-

Tube 4 (Strong Base): Add 1 mL of 5% aqueous NaOH.

-

-

Observation: Vigorously shake or vortex each tube for approximately 30-60 seconds. Observe and record whether the solid dissolves completely, partially, or not at all.

-

Interpretation of Expected Results:

-

Water: Likely insoluble or sparingly soluble, as the pH of DI water will be below the pKa for complete ionization.

-

5% HCl: Expected to be insoluble. The acidic environment will suppress ionization of the carboxylic acid, keeping it in its less soluble neutral form.

-

5% NaHCO₃: Expected to be soluble. Sodium bicarbonate is a weak base, sufficient to deprotonate the carboxylic acid (pKa ~2.95), forming the soluble sodium salt. Effervescence (CO₂ release) may be observed.[2][8]

-

5% NaOH: Expected to be soluble. The strong base will ensure complete conversion to the highly soluble sodium carboxylate salt.

-

This workflow can be visualized as follows:

Caption: Workflow for qualitative solubility assessment.

Stage 2: Quantitative Thermodynamic Solubility Determination

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution in the presence of excess solid. The "shake-flask" method is the gold-standard for this measurement.[9][10] This protocol is paired with a quantitative analytical method, such as UV-Vis spectroscopy or HPLC, to measure the concentration of the dissolved compound.

Protocol 2: Shake-Flask Method for Thermodynamic Solubility

-

Preparation of Media: Prepare a series of aqueous buffers at desired pH values (e.g., pH 1.2, 3.0, 5.0, 6.8, 7.4).

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials (ensuring enough solid remains undissolved at equilibrium). For example, add 5-10 mg of solid to 1 mL of each buffer.

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium. This can vary, but 24-48 hours is a common timeframe.[10][11]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Centrifuge the supernatant at high speed (e.g., >10,000 rpm) or filter it through a 0.22 µm syringe filter to remove any remaining microparticulates.

-

Quantification: Dilute the clear, saturated solution with an appropriate solvent (e.g., mobile phase for HPLC, or a specific buffer for UV-Vis) to bring the concentration within the linear range of the analytical method. Quantify the concentration using a pre-established calibration curve (see Protocols 3a and 3b).

-

pH Verification: Measure the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[10]

Caption: Shake-Flask method for thermodynamic solubility.

Protocol 3a: Quantification by UV-Vis Spectroscopy

This method is rapid and suitable if the compound has a distinct chromophore and does not suffer from interference from buffer components.

-

Determine λmax: Prepare a dilute solution of the compound in a suitable solvent and scan across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

-

Prepare Standards: Create a series of standard solutions of known concentrations from a stock solution.

-

Generate Calibration Curve: Measure the absorbance of each standard at λmax. Plot Absorbance vs. Concentration. The plot should be linear (R² > 0.99) in the desired concentration range, following the Beer-Lambert law.[12]

-

Analyze Samples: Measure the absorbance of the appropriately diluted saturated solutions from Protocol 2.

-

Calculate Concentration: Use the equation from the linear regression of the calibration curve to calculate the concentration of the unknown samples. Account for the dilution factor to determine the final solubility.

Protocol 3b: Quantification by HPLC

HPLC is a more specific and often more sensitive method, making it ideal for low-solubility compounds or complex matrices.[11][13]

-

Method Development: Develop a suitable HPLC method (e.g., reverse-phase C18 column) with a mobile phase that provides good peak shape and retention for this compound. UV detection is typically used.

-

Prepare Standards: Create a series of standard solutions of known concentrations in the mobile phase.

-

Generate Calibration Curve: Inject each standard and record the peak area. Plot Peak Area vs. Concentration. A linear relationship (R² > 0.99) is required.[6][13]

-

Analyze Samples: Inject the appropriately diluted saturated solutions from Protocol 2.

-

Calculate Concentration: Use the calibration curve to determine the concentration in the injected samples and back-calculate the original solubility, accounting for all dilutions.

Stage 3: Kinetic Solubility Assessment

Kinetic solubility measures the concentration at which a compound precipitates when added to an aqueous buffer from a concentrated organic stock solution (typically DMSO).[14] It is a high-throughput method commonly used in early drug discovery to flag compounds that might have solubility liabilities.[9][15]

Protocol 4: Kinetic Solubility by Nephelometry or UV-Vis

-

Prepare Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).

-

Serial Dilution: Add the DMSO stock solution to a series of wells in a microplate containing the aqueous buffer of interest. The final DMSO concentration should be kept low and constant (e.g., 1-2%).

-

Incubation: Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[9]

-

Measurement: Read the plate using a nephelometer (which measures light scattering from precipitate) or a UV-Vis plate reader. The concentration at which a significant increase in light scattering or a drop in absorbance (due to precipitation) is observed is defined as the kinetic solubility.[9]

Data Presentation and Interpretation

The collected data should be summarized to provide a clear and comprehensive solubility profile.

Table 2: Example Solubility Data for this compound at 25°C

| Solvent/Buffer (pH) | Qualitative Solubility | Thermodynamic Solubility (µg/mL) | Analytical Method |

| Deionized Water | Sparingly Soluble | [Experimental Value] | HPLC |

| 0.1 M HCl (pH 1.2) | Insoluble | [Experimental Value] | HPLC |

| Acetate Buffer (pH 5.0) | Soluble | [Experimental Value] | UV-Vis |

| Phosphate Buffer (pH 6.8) | Soluble | [Experimental Value] | UV-Vis |